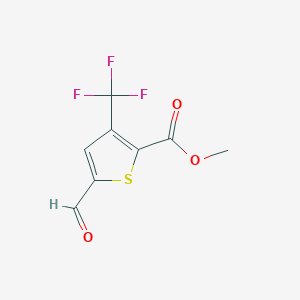

Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate

概要

説明

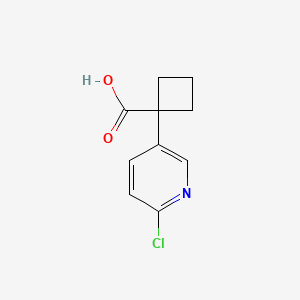

“Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 189756-77-2 . It has a linear formula of C8H5F3O3S . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate . The InChI code is 1S/C8H5F3O3S/c1-14-7(13)6-5(8(9,10)11)2-4(3-12)15-6/h2-3H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate” are not available, it’s important to note that thiophene derivatives are often used as building blocks in organic synthesis . They can participate in various chemical reactions to form more complex molecules.Physical And Chemical Properties Analysis

“Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate” is a white to yellow solid . It has a molecular weight of 238.19 . The compound is typically stored at temperatures between 2-8°C .科学的研究の応用

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, like Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate, have been studied for their potential anticancer properties . The compound’s ability to interact with various biological targets can be harnessed to design and synthesize new anticancer drugs. Its structural analogs may inhibit the growth of cancer cells by interfering with cell division and proliferation.

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are pivotal in the development of organic semiconductors . The electronic properties of Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate can be fine-tuned for use in organic field-effect transistors (OFETs), potentially improving the performance of these devices.

Material Science: Corrosion Inhibitors

The industrial application of thiophene derivatives as corrosion inhibitors is well-documented . Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate could be incorporated into coatings or additives to protect metals from corrosion, especially in harsh environments.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are integral to the fabrication of OLEDs . The luminescent properties of such compounds can be utilized to create more efficient and longer-lasting OLEDs, which are used in display and lighting technologies.

Pharmacology: Anti-inflammatory and Antimicrobial Activities

Research has shown that thiophene derivatives exhibit significant anti-inflammatory and antimicrobial activities . Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate could serve as a lead compound for the development of new medications to treat various inflammatory conditions and infections.

Synthetic Chemistry: Heterocyclization Reactions

The compound is valuable in synthetic chemistry, particularly in heterocyclization reactions to produce thiophene derivatives . These reactions are crucial for creating a diverse array of compounds with potential applications in different fields of chemistry and pharmacology.

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

特性

IUPAC Name |

methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3S/c1-14-7(13)6-5(8(9,10)11)2-4(3-12)15-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLZSGUMLATIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501191396 | |

| Record name | Methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189756-77-2 | |

| Record name | Methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189756-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one](/img/structure/B1469663.png)

![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine](/img/structure/B1469666.png)

![2-Chloro-5,7-dihydrofuro[3,4-B]pyridine](/img/structure/B1469672.png)